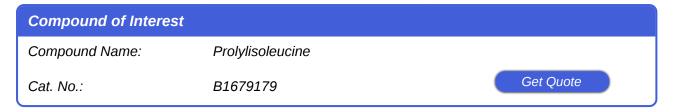


An In-depth Technical Guide to the Physicochemical Characteristics of Prolylisoleucine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolylisoleucine (Pro-IIe) is a dipeptide composed of the amino acids proline and isoleucine. Dipeptides are of significant interest in biomedical research due to their roles as signaling molecules, potential therapeutic agents, and key components in proteomics. Understanding the fundamental physicochemical characteristics of **Prolylisoleucine** is crucial for its application in drug development, nutritional science, and cellular biology. This guide provides a comprehensive overview of the known physicochemical properties of **Prolylisoleucine**, details experimental protocols for its characterization, and explores its potential biological significance.

Physicochemical Properties

Quantitative data on the experimental physicochemical properties of **Prolylisoleucine** are not extensively available in the public domain. However, computational predictions and data from its constituent amino acids provide valuable insights.

Table 1: Computed Physicochemical Properties of Prolylisoleucine



Property	Value	Source
Molecular Formula	C11H20N2O3	PubChem
Molecular Weight	228.29 g/mol	PubChem
XLogP3	-1.8	PubChem
Topological Polar Surface Area	83.6 Ų	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	228.14739250 Da	PubChem
Monoisotopic Mass	228.14739250 Da	PubChem

Note: These values are computationally predicted and have not been experimentally verified in the cited sources.

Table 2: Physicochemical Properties of Constituent Amino Acids



Property	L-Proline	L-Isoleucine	Source
Molecular Weight (g/mol)	115.13	131.17	PubChem
Melting Point (°C)	228 (decomposes)	288 (decomposes)	ChemicalBook[1]
Aqueous Solubility	Highly soluble	Sparingly soluble	
pKa (α-carboxyl)	1.99	2.36	University of Calgary[2]
pKa (α-amino)	10.60	9.60	University of Calgary[2]
Isoelectric Point (pl)	6.30	6.02	University of Calgary[2]

Solubility: While specific quantitative data for **Prolylisoleucine** is scarce, one source suggests its solubility in basic aqueous solutions[3]. The solubility of peptides is influenced by the hydrophobicity of their constituent amino acids. Given the hydrophobic nature of the isoleucine side chain, the solubility of **Prolylisoleucine** in neutral aqueous solutions is expected to be limited.

Stability: The peptide bond in **Prolylisoleucine**, particularly the involvement of the secondary amine of proline, confers a unique conformational rigidity. The stability of dipeptides is a critical factor in their biological activity and potential as therapeutic agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Prolylisoleucine** are not readily available. However, established methodologies for dipeptide analysis can be applied.

Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) and HPLC Purification

• Resin Preparation: Start with a pre-loaded isoleucine resin (e.g., Ile-Wang resin).



- Deprotection: Remove the Fmoc protecting group from the isoleucine residue using a solution of 20% piperidine in dimethylformamide (DMF).
- Coupling: Activate the carboxyl group of Fmoc-proline using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the deprotected isoleucine resin to form the peptide bond.
- Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
- Purification: Purify the crude **Prolylisoleucine** using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A common mobile phase system is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA)[4][5].
- Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a powder.

Characterization

a. Mass Spectrometry for Molecular Weight Verification

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Dissolve the purified **Prolylisoleucine** in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]+ ion for **Prolylisoleucine** is at m/z 229.15.
- Analysis: Confirm the molecular weight of the synthesized peptide by identifying the correct molecular ion peak[6][7].
- b. NMR Spectroscopy for Structural Elucidation

Protocol: ¹H and ¹³C NMR Spectroscopy



- Sample Preparation: Dissolve the lyophilized **Prolylisoleucine** in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
- Analysis: Analyze the chemical shifts and coupling constants to confirm the amino acid sequence and the covalent structure of the dipeptide[8][9].
- c. Determination of Isoelectric Point (pl)

Protocol: Capillary Isoelectric Focusing (cIEF)

- Sample Preparation: Mix the **Prolylisoleucine** sample with a solution of ampholytes that create a pH gradient.
- Focusing: Apply a high voltage across the capillary. The peptide will migrate through the pH
 gradient until it reaches a point where its net charge is zero, its isoelectric point.
- Detection: The focused peptide is then mobilized past a detector (e.g., UV-Vis) to determine its position, which corresponds to its pl[10].

Potential Biological Significance and Signaling Pathways

While the specific signaling pathways of **Prolylisoleucine** are not well-documented, the biological activities of its constituent amino acids and other bioactive dipeptides offer insights into its potential roles. Proline is known to be involved in cellular stress responses and collagen synthesis, while isoleucine plays a role in regulating metabolism, including the mTOR signaling pathway[11][12].

Bioactive peptides are recognized as important signaling molecules that can modulate various physiological processes, including inflammation and cell proliferation, often through pathways such as MAPK and NF-κB[13][14][15].



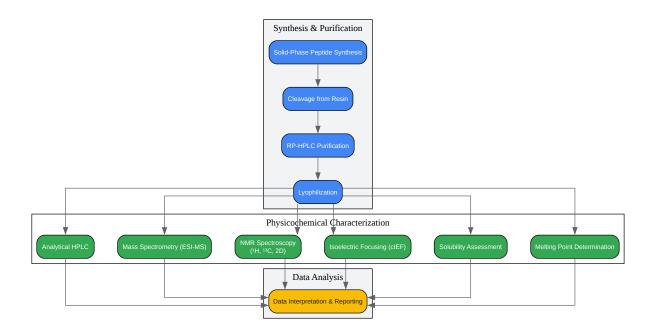




Based on this, a putative signaling pathway for **Prolylisoleucine** could involve its interaction with cell surface receptors, leading to the modulation of intracellular signaling cascades that affect gene expression and cellular responses.









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